N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide
Description
N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide is a complex organic compound with the molecular formula C13H21NO5S2 It is characterized by the presence of a sulfonamide group, a hydroxyl group, and a methylsulfonyl group attached to a benzene ring
Properties
IUPAC Name |
N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5S2/c1-10(2)13(3,15)9-14-21(18,19)12-7-5-11(6-8-12)20(4,16)17/h5-8,10,14-15H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTWXXHDVZPXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the hydroxyl group: The hydroxyl group can be introduced through a nucleophilic substitution reaction, where a suitable alcohol reacts with a halogenated precursor.
Attachment of the methylsulfonyl group: This step involves the reaction of a methylsulfonyl chloride with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl and methylsulfonyl groups may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2,3-dimethylbutyl)-4-[methyl(propyl)amino]benzamide: Contains similar functional groups but with different substituents on the benzene ring.
N-(2-hydroxy-2,3-dimethylbutyl)-3-[(2-nitrophenyl)amino]propanamide: Similar structure with a nitrophenyl group instead of a methylsulfonyl group.
Uniqueness
N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its sulfonamide group is particularly important for its potential therapeutic applications, while the hydroxyl and methylsulfonyl groups contribute to its reactivity and solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
